

5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

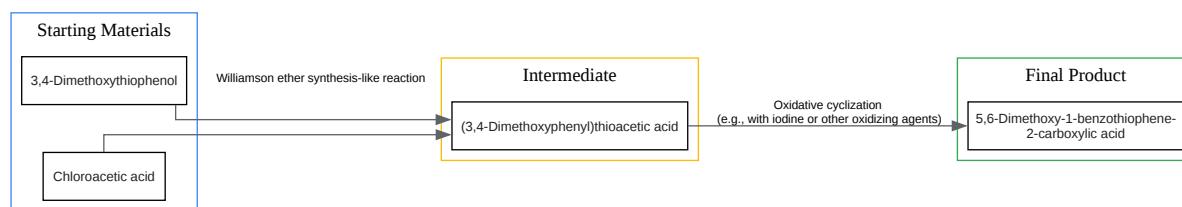
Cat. No.: B1296206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with two methoxy groups and a carboxylic acid moiety. This scaffold has garnered attention in medicinal chemistry due to its presence in various biologically active molecules. Its structural features make it a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications, including as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive review of the available literature on **5,6-dimethoxy-1-benzothiophene-2-carboxylic acid**, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.


Chemical Properties

Property	Value	Source
CAS Number	23046-03-9	[1]
Molecular Formula	C ₁₁ H ₁₀ O ₄ S	[1]
Molecular Weight	238.26 g/mol	[1]
Appearance	Solid	[2]
InChI Key	LIZUZUKHOVUSNS-UHFFFAOYSA-N	[2]
SMILES	COC1=C(C=C2C(=C1)C=C(S(=O)(=O)OC)C(=O)O)OC	[2]

Synthesis

While a specific, detailed protocol for the synthesis of **5,6-dimethoxy-1-benzothiophene-2-carboxylic acid** is not extensively documented in readily available literature, its preparation can be inferred from general methods for benzothiophene synthesis. A plausible synthetic route involves the cyclization of a substituted thiophenol derivative. One common method is the oxidative cyclization of α -(arylthio)acetic acids.

A potential synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Figure 1: Plausible synthetic workflow for **5,6-dimethoxy-1-benzothiophene-2-carboxylic acid**.

This proposed pathway is based on established methods for synthesizing benzothiophene cores.[\[3\]](#)

Biological Activities of Derivatives

Derivatives of **5,6-dimethoxy-1-benzothiophene-2-carboxylic acid** have been investigated for various biological activities, primarily as kinase inhibitors and antimicrobial agents.

Kinase Inhibition

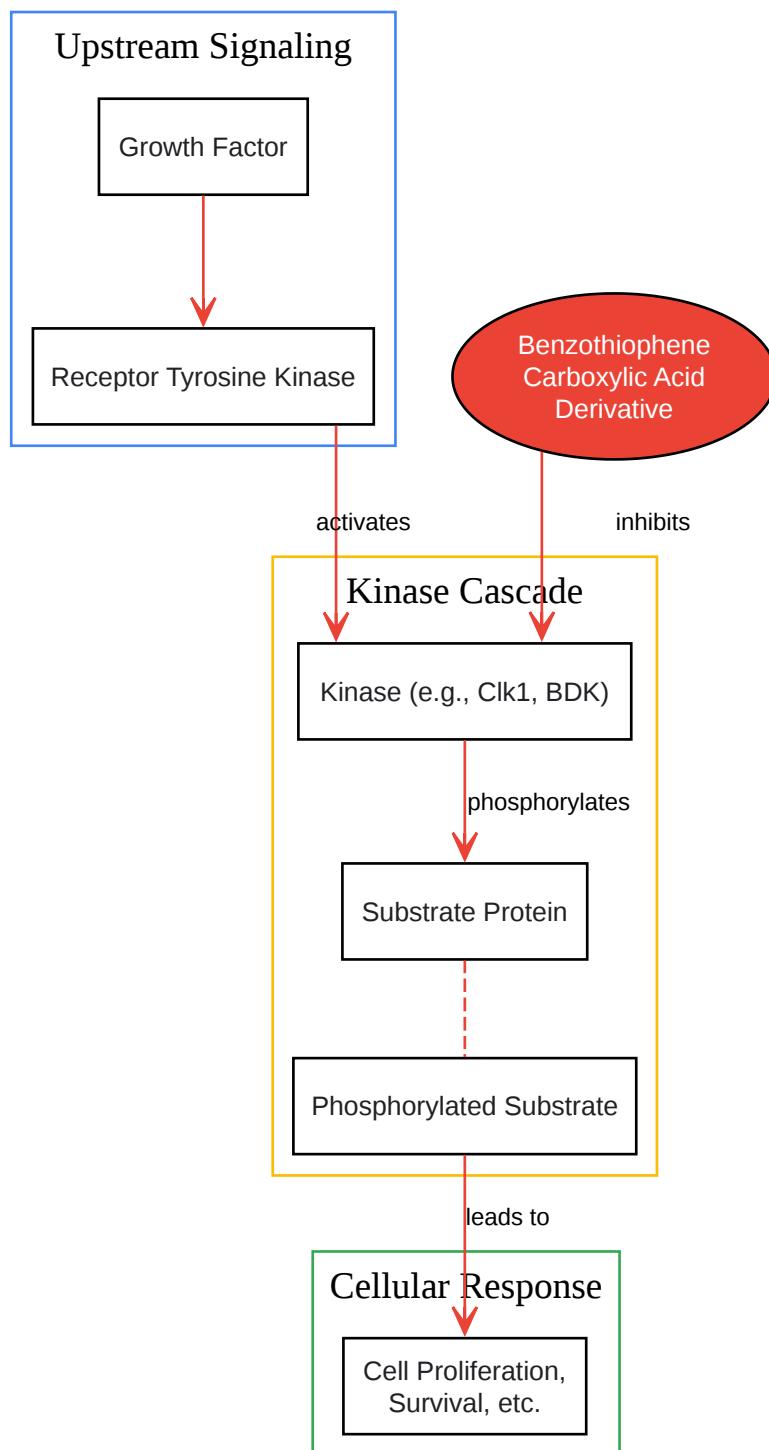

Amide derivatives of methoxy-substituted benzothiophene-2-carboxylic acids have shown potent inhibitory activity against several kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Table 1: Kinase Inhibitory Activity of Methoxy-Benzothiophene-2-Carboxamide Derivatives

Compound	Target Kinase	IC ₅₀ (nM)	Cell Line	GI ₅₀ (μM)	Reference
5-Methoxybenzothiophene-2-carboxamide derivative (1b)	Clk1	-	T24 (Bladder Carcinoma)	0.63	[4]
5-Methoxybenzothiophene-2-carboxamide derivative (10b)	Clk1	12.7	T24 (Bladder Carcinoma)	0.43	[4]
3,6-Dichlorobenzothiophene-2-carboxylic acid (BT2)	BDK	3190	-	-	[5]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

The general mechanism of action for ATP-competitive kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Figure 2: General signaling pathway of kinase inhibition.

Antimicrobial Activity

Various derivatives of benzothiophene carboxylic acids have demonstrated activity against a range of microbial pathogens. The data below is for related benzothiophene structures, as specific data for **5,6-dimethoxy-1-benzothiophene-2-carboxylic acid** derivatives is limited in the reviewed literature.

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

Compound Class	Microorganism	MIC (µg/mL)	Reference
2-Thiophene carboxylic acid thioureides	Staphylococcus aureus (multi-drug resistant)	125 - 500	[6]
2-Thiophene carboxylic acid thioureides	Bacillus subtilis	7.8 - 125	[6]
2-Thiophene carboxylic acid thioureides	Gram-negative clinical strains	31.25 - 250	[6]
2-Thiophene carboxylic acid thioureides	Candida albicans & Aspergillus niger	31.25 - 62.5	[6]
Benzo[b]thiophene acylhydrazones	Staphylococcus aureus (MRSA)	4	[7]

MIC: Minimum Inhibitory Concentration.

The mechanism of antimicrobial action for benzothiophene derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in the microorganisms.

Experimental Protocols

General Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic Acid Amide Derivatives

The following is a general procedure for the synthesis of amide derivatives from a methoxy-substituted benzothiophene-2-carboxylic acid, which can be adapted for the 5,6-dimethoxy variant.

- Dissolve 5-methoxybenzo[b]thiophene-2-carboxylic acid (0.1 g, 0.5 mmol) in 30 mL of dichloromethane (DCM).[\[4\]](#)
- Add HBTU (0.3 g) and triethylamine (TEA, 2 mL) to the solution.[\[4\]](#)
- Stir the reaction mixture for 30 minutes.[\[4\]](#)
- Add the appropriate amine (4 equivalents) dropwise.[\[4\]](#)
- Stir the reaction mixture at room temperature overnight.[\[4\]](#)
- Evaporate the solvent under reduced pressure to obtain the crude product.[\[4\]](#)
- Purify the product by column chromatography.[\[4\]](#)

In Vitro Kinase Inhibition Assay

A representative protocol for a kinase inhibition assay is described below.

- Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a buffer solution.
- Add the test compound (e.g., a benzothiophene derivative) at various concentrations.
- Incubate the mixture to allow the kinase reaction to proceed.
- Stop the reaction and measure the amount of phosphorylated substrate, often using methods like fluorescence polarization or specific antibody-based detection.
- Calculate the percentage of inhibition at each compound concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is typically determined using a broth microdilution method.

- Prepare a serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
- Inoculate each well with a standardized suspension of the target microorganism.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Conclusion

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid serves as a valuable scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated promising activity as kinase inhibitors with potential applications in oncology and as antimicrobial agents against clinically relevant pathogens. Further research is warranted to fully explore the therapeutic potential of this compound and its analogues, including detailed structure-activity relationship studies, investigation of their mechanisms of action, and *in vivo* efficacy and safety profiling. The synthetic accessibility and the biological activities of its derivatives make **5,6-dimethoxy-1-benzothiophene-2-carboxylic acid** a core of significant interest for future drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid 23046-03-9 [sigmaaldrich.com]
- 2. 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid 23046-03-9 [sigmaaldrich.com]

- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α -ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296206#5-6-dimethoxy-1-benzothiophene-2-carboxylic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com